N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide is a heterocyclic amide derivative featuring a benzothiazole core linked to a 2,4-dichlorobenzamide group via a phenyl bridge. Benzothiazoles are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2,4-dichloro substitution on the benzamide moiety enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-9-10-13(15(22)11-12)19(25)23-16-6-2-1-5-14(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJCBYSEEHKHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like chloroform or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . In cancer cells, it may interfere with signaling pathways, preventing cell division and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Ring
(a) Halogen-Substituted Analogues
N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b) :
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide :
(b) Alkoxy-Substituted Analogues
Heterocycle Modifications
- N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide: Uses a thiadiazole ring instead of benzothiazole.
Comparative Data Table
*Estimated based on molecular formula C₂₀H₁₂Cl₂N₂OS.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H13Cl2N3O2S
- Molecular Weight : 436.31 g/mol
- CAS Number : 575459-XX-X
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The dichlorobenzamide structure contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can interact with cellular receptors that mediate apoptosis and cell signaling.
- Antimicrobial Activity : The benzothiazole ring enhances the compound's ability to disrupt microbial cell membranes.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Activity :
- Enzyme Interaction :
Q & A
Q. What are the standard synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 2-aminobenzothiazole derivatives with 2,4-dichlorobenzoyl chloride. A common method involves dissolving 2-(1,3-benzothiazol-2-yl)aniline in pyridine, followed by dropwise addition of 2,4-dichlorobenzoyl chloride under stirring. The reaction proceeds at room temperature for 12–24 hours, with purification via recrystallization from methanol . Yield optimization requires strict stoichiometric control (1:1 molar ratio), inert atmosphere to prevent side reactions, and monitoring by TLC. Impurities often arise from incomplete acylation, necessitating repeated NaHCO₃ washes .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- X-ray crystallography confirms the planar conformation of the benzothiazole and dichlorophenyl moieties, with intermolecular hydrogen bonds (N–H⋯N) forming centrosymmetric dimers .
- ¹H/¹³C NMR identifies the amide proton (δ 10.2–10.8 ppm) and aromatic protons (δ 7.1–8.3 ppm), while IR spectroscopy verifies the C=O stretch (1680–1700 cm⁻¹) and N–H bend (3300 cm⁻¹) .
- Mass spectrometry (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 403.9964 for C₁₉H₁₁Cl₂N₂OS) .
Advanced Research Questions
Q. How does the compound interact with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, and what experimental evidence supports this mechanism?
The amide anion in the benzothiazole-dichlorophenyl scaffold competitively inhibits PFOR by binding to its thiamine pyrophosphate (TPP) cofactor. In vitro assays using Clostridium difficile cultures show IC₅₀ values of 0.8–1.2 µM, with reduced pyruvate consumption rates (measured via NADH oxidation at 340 nm). Crystallographic data reveals hydrogen bonding between the amide N–H and TPP’s pyrophosphate group, disrupting substrate binding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus vs. E. coli) often arise from:
- Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria).
- Solubility limitations : The compound’s poor aqueous solubility (<0.1 mg/mL) reduces bioavailability. Use dimethyl sulfoxide (DMSO) co-solvents (≤5% v/v) to enhance dissolution without cytotoxicity .
- Assay variability : Standardize MIC testing using CLSI guidelines and include positive controls (e.g., nitazoxanide for anaerobic pathogens) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking (AutoDock Vina) identifies modifications to the dichlorophenyl group that improve binding affinity to PFOR (ΔG ≤ −9.5 kcal/mol).
- ADMET prediction (SwissADME) highlights logP > 4.5 as a liability for blood-brain barrier penetration. Introducing polar substituents (e.g., –SO₂NH₂) reduces logP while maintaining activity .
- MD simulations (GROMACS) assess conformational stability in physiological pH, revealing susceptibility to hydrolysis at the amide bond in acidic environments .
Methodological Considerations
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Disorder in the dichlorophenyl ring : Mitigated by slow evaporation crystallization (0.5°C/day) to enhance lattice packing.
- Weak diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm). Refinement with SHELXL incorporates riding H-atom models (C–H = 0.93 Å, N–H = 0.86 Å) .
Q. How do solvent systems influence recrystallization efficiency and purity?
Methanol alone produces needle-like crystals with 85–90% purity. Mixed solvents (CH₃OH/CHCl₃, 3:1 v/v) yield block-shaped crystals with >98% purity (HPLC-PDA, 254 nm). Avoid DMF due to persistent solvent inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
